molecular formula C6H18N3S B3152151 Tris(dimethylamino)antimony CAS No. 7289-92-1

Tris(dimethylamino)antimony

Cat. No.: B3152151
CAS No.: 7289-92-1
M. Wt: 253.99 g/mol
InChI Key: ZUSRFDBQZSPBDV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tris(dimethylamido)antimony(III) plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. The compound’s interaction with enzymes such as glutathione S-transferase and proteins involved in oxidative stress responses is noteworthy. These interactions often involve the formation of Sb-N bonds, which can alter the enzyme’s activity and stability .

Cellular Effects

Tris(dimethylamido)antimony(III) affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of Tris(dimethylamido)antimony(III) involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, Tris(dimethylamido)antimony(III) can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(dimethylamido)antimony(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(dimethylamido)antimony(III) can degrade under certain conditions, leading to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of Tris(dimethylamido)antimony(III) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, Tris(dimethylamido)antimony(III) can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems .

Metabolic Pathways

Tris(dimethylamido)antimony(III) is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids, nucleotides, and lipids. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular processes, including energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, Tris(dimethylamido)antimony(III) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, Tris(dimethylamido)antimony(III) may bind to metal transporters, facilitating its uptake and distribution within cells. The compound’s distribution can affect its biochemical activity and overall impact on cellular function .

Subcellular Localization

The subcellular localization of Tris(dimethylamido)antimony(III) is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Tris(dimethylamido)antimony(III) may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Tris(dimethylamino)antimony can be synthesized through the reaction of antimony(III) chloride with lithium dimethylamide in a suitable solvent . The reaction typically proceeds as follows:

SbCl3+3LiN(CH3)2Sb(N(CH3)2)3+3LiCl\text{SbCl}_3 + 3 \text{LiN(CH}_3\text{)}_2 \rightarrow \text{Sb(N(CH}_3\text{)}_2\text{)}_3 + 3 \text{LiCl} SbCl3​+3LiN(CH3​)2​→Sb(N(CH3​)2​)3​+3LiCl

The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The product is then purified by distillation under reduced pressure .

Chemical Reactions Analysis

Tris(dimethylamino)antimony undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tris(dimethylamino)antimony can be compared with other similar compounds, such as:

This compound is unique due to its specific applications in the growth of antimony-containing films and its role in semiconductor technology .

Properties

IUPAC Name

N-[bis(dimethylamino)stibanyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSRFDBQZSPBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Sb](N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3Sb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901046351
Record name Tris(dimethylamino)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7289-92-1
Record name Tris(dimethylamino)antimony
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901046351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(Dimethylamino) Antimony
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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